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Cat. No.: B3090119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the in vitro

interaction between AcrA and AcrB, two critical components of the AcrAB-TolC multidrug efflux

pump in Gram-negative bacteria. Understanding this interaction is paramount for the

development of novel efflux pump inhibitors (EPIs) to combat antibiotic resistance.

Introduction to AcrA-AcrB Interaction
The AcrAB-TolC complex is a tripartite efflux pump responsible for the extrusion of a wide

range of antibiotics and toxic compounds from bacterial cells. AcrB is the inner membrane

transporter protein, AcrA is the periplasmic adaptor protein, and TolC is the outer membrane

channel. The interaction between AcrA and AcrB is crucial for the assembly and function of the

entire efflux pump. AcrA bridges the distance between AcrB and TolC, facilitating the passage

of substrates out of the cell. Disrupting the AcrA-AcrB interaction is a promising strategy for the

development of new antibacterial agents.

Quantitative Data Summary
The following table summarizes quantitative data obtained from various in vitro methods

studying the AcrA-AcrB interaction. It is important to note that specific kinetic and

thermodynamic parameters for the direct interaction between isolated AcrA and AcrB are not

abundantly available in the literature, with many studies focusing on the entire AcrAB-TolC

complex or interactions with inhibitors.
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Method
Parameters
Measured

Reported Values
(AcrA-AcrB
Interaction)

Reference(s)

Surface Plasmon

Resonance (SPR)

Association rate

constant (k_on_)

Data not readily

available in literature

for direct AcrA-AcrB

interaction. Studies

often focus on

inhibitor binding to

AcrA.

Dissociation rate

constant (k_off_)

Data not readily

available in literature

for direct AcrA-AcrB

interaction.

Equilibrium

dissociation constant

(K_D_)

Estimated to be in the

nanomolar to

micromolar range

based on functional

assays.

[1]

Isothermal Titration

Calorimetry (ITC)
Binding Affinity (K_D_)

Interaction detected,

but specific

thermodynamic

parameters for the

direct AcrA-AcrB

interaction are not

consistently reported.

[2]

Enthalpy Change (ΔH)
Data not readily

available.

Entropy Change (ΔS)
Data not readily

available.

Stoichiometry (n) In the assembled

AcrAB-TolC complex,

the stoichiometry of

AcrB:AcrA:TolC is

[1][3]
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often cited as 3:6:3. In

vitro studies on the

AcrA-AcrB

subcomplex suggest a

possible 1:1 or 1:2

(AcrB monomer: AcrA)

interaction.

Cross-linking Studies
Stoichiometry and

interacting domains

Chemical cross-linking

in intact cells suggests

that oligomeric AcrA

(likely trimers)

interacts with AcrB.

[4][5]

Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize the AcrA-

AcrB interaction.

Co-Immunoprecipitation (Co-IP)
Application: To qualitatively demonstrate a direct interaction between AcrA and AcrB in a mixed

solution.

Principle: An antibody specific to a "bait" protein (e.g., His-tagged AcrB) is used to pull it out of

a solution, along with any interacting "prey" proteins (e.g., AcrA). The presence of the prey

protein in the immunoprecipitated complex is then detected by Western blotting.

Protocol:

Protein Preparation: Purify recombinant His-tagged AcrB and untagged AcrA separately.

Interaction: In a microcentrifuge tube, mix 500 µg of purified His-AcrB with an equimolar

amount of purified AcrA in 1 mL of binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl,

0.1% Triton X-100, 1 mM DTT, and protease inhibitors). Incubate for 2 hours at 4°C with

gentle rotation.

Immunoprecipitation:
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Add 2-4 µg of an anti-His tag antibody to the protein mixture and incubate for 1 hour at

4°C with gentle rotation.

Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at

4°C with gentle rotation.

Washing:

Pellet the magnetic beads using a magnetic stand and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold wash buffer (binding buffer with 0.05%

Triton X-100).

Elution:

Elute the protein complexes from the beads by adding 50 µL of 2x SDS-PAGE loading

buffer and heating at 95°C for 5 minutes.

Analysis:

Separate the eluted proteins by SDS-PAGE.

Perform a Western blot analysis using an anti-AcrA antibody to detect the co-

immunoprecipitated AcrA. An anti-His antibody can be used to confirm the

immunoprecipitation of His-AcrB.

Protein Incubation

Immunoprecipitation Analysis

His-tagged AcrB (Bait) Mix and Incubate

AcrA (Prey)

Add Anti-His Antibody Add Protein A/G Beads Wash Beads Elute Proteins SDS-PAGE Western Blot (Anti-AcrA)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b3090119?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3090119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Co-Immunoprecipitation Workflow.

His-Tag Pull-Down Assay
Application: To confirm a direct interaction between a His-tagged protein and its binding

partner.

Principle: A His-tagged "bait" protein (e.g., His-AcrA) is immobilized on Ni-NTA resin. A solution

containing the "prey" protein (e.g., AcrB) is then passed over the resin. If the prey protein

interacts with the bait, it will be retained on the resin and can be detected after elution.[6][7][8]

Protocol:

Protein Preparation: Purify recombinant His-tagged AcrA and untagged AcrB separately.

Resin Equilibration:

Wash 50 µL of Ni-NTA agarose resin with 1 mL of binding buffer (50 mM Tris-HCl pH 8.0,

300 mM NaCl, 10 mM imidazole).

Centrifuge at 500 x g for 2 minutes and discard the supernatant. Repeat twice.

Bait Immobilization:

Add 500 µg of purified His-AcrA to the equilibrated resin and incubate for 1 hour at 4°C

with gentle rotation.

Wash the resin three times with 1 mL of wash buffer (binding buffer with 20 mM imidazole)

to remove unbound His-AcrA.

Prey Interaction:

Add 500 µg of purified AcrB to the resin with immobilized His-AcrA.

Incubate for 2 hours at 4°C with gentle rotation.

Washing: Wash the resin three times with 1 mL of wash buffer to remove non-specifically

bound proteins.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.tainstruments.com/pdf/literature/MCAPN-0132.pdf
https://www.youtube.com/watch?v=EgXMXmXaM1I
https://pubmed.ncbi.nlm.nih.gov/17964929/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3090119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elution:

Elute the protein complexes by adding 100 µL of elution buffer (binding buffer with 250 mM

imidazole).

Incubate for 10 minutes at room temperature and then centrifuge to collect the eluate.

Analysis: Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting

using an anti-AcrB antibody.

Bait Immobilization

Prey Interaction Analysis

His-AcrA (Bait) Ni-NTA Resin

Incubate with AcrBAcrB (Prey) Wash Resin Elute with Imidazole SDS-PAGE / Western Blot

Click to download full resolution via product page

Figure 2: His-Tag Pull-Down Assay Workflow.

Surface Plasmon Resonance (SPR)
Application: To quantitatively measure the kinetics (k_on_, k_off_) and affinity (K_D_) of the

AcrA-AcrB interaction in real-time.

Principle: One protein (the "ligand," e.g., AcrA) is immobilized on a sensor chip. The other

protein (the "analyte," e.g., AcrB) is flowed over the surface. The binding and dissociation

events cause changes in the refractive index at the sensor surface, which are detected as a

response signal.

Protocol:

Protein and Buffer Preparation:
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Purify recombinant AcrA and AcrB to >95% purity.

Prepare a running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20

surfactant). All protein solutions and buffers should be filtered and degassed.

Ligand Immobilization (AcrA):

Use a CM5 sensor chip.

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

Inject AcrA (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization

level of 2000-4000 Response Units (RU).

Deactivate the remaining active groups with 1 M ethanolamine-HCl, pH 8.5.

Analyte Interaction (AcrB):

Prepare a series of AcrB concentrations (e.g., 0.1 nM to 1 µM) in running buffer.

Inject the AcrB solutions over the immobilized AcrA surface at a constant flow rate (e.g., 30

µL/min) for a defined association time (e.g., 180 seconds).

Follow with a dissociation phase by flowing running buffer over the surface for a defined

time (e.g., 600 seconds).

Regeneration: If necessary, regenerate the sensor surface between analyte injections with a

short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

Data Analysis:

Subtract the response from a reference flow cell (without immobilized ligand).

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine k_on_, k_off_, and K_D_.
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Figure 3: Surface Plasmon Resonance Workflow.

Isothermal Titration Calorimetry (ITC)
Application: To determine the thermodynamic parameters (ΔH, ΔS, K_D_) and stoichiometry

(n) of the AcrA-AcrB interaction.

Principle: A solution of one protein (the "ligand," e.g., AcrA) is titrated into a solution of the other

protein (the "macromolecule," e.g., AcrB) in a sample cell. The heat released or absorbed

during the binding event is measured directly.[9][10]

Protocol:

Protein and Buffer Preparation:

Purify AcrA and AcrB to >95% purity.

Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5,

150 mM NaCl) to minimize heats of dilution.

Degas all solutions before use.

ITC Experiment Setup:

Load the sample cell (typically ~200 µL) with AcrB at a concentration of 10-50 µM.
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Load the injection syringe (typically ~40 µL) with AcrA at a concentration 10-15 times that

of AcrB (e.g., 100-750 µM).

Titration:

Set the experiment temperature (e.g., 25°C).

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip,

followed by a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 150

seconds between injections.

Data Analysis:

Integrate the heat-flow peaks for each injection.

Subtract the heat of dilution (determined from titrating AcrA into buffer alone).

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to

determine n, K_D_, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -

RTln(K_A_) = ΔH - TΔS, where K_A_ = 1/K_D_.

Experiment Setup

Titration Data Analysis

AcrA in Syringe

Titrate AcrA into AcrB

AcrB in Cell

Measure Heat Change Calculate ΔH, ΔS, KD, n

Click to download full resolution via product page

Figure 4: Isothermal Titration Calorimetry Workflow.

Cross-linking Mass Spectrometry (XL-MS)
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Application: To identify the interaction interface between AcrA and AcrB by identifying amino

acid residues that are in close proximity in the complex.

Principle: A chemical cross-linker with a defined spacer arm is used to covalently link

interacting proteins. The cross-linked complex is then digested, and the resulting cross-linked

peptides are identified by mass spectrometry, providing distance constraints that can be

mapped onto the protein structures.

Protocol:

Protein Complex Formation:

Mix purified AcrA and AcrB in a suitable buffer (e.g., 20 mM HEPES pH 7.8, 150 mM NaCl)

at a concentration of 1-2 mg/mL.

Incubate for 1 hour at room temperature to allow complex formation.

Cross-linking Reaction:

Add a freshly prepared solution of a cross-linker such as disuccinimidyl suberate (DSS) or

a mass spectrometry-cleavable cross-linker like disuccinimidyl sulfoxide (DSSO) to a final

concentration of 1 mM.

Incubate the reaction for 30-60 minutes at room temperature.

Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5,

and incubating for 15 minutes.

Sample Preparation for Mass Spectrometry:

Denature the cross-linked proteins in 8 M urea.

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

Digest the proteins with trypsin overnight at 37°C.

Enrichment of Cross-linked Peptides (Optional but Recommended): Use size-exclusion

chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the
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larger, cross-linked peptides.

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: Use specialized software (e.g., pLink, MeroX, xiSEARCH) to identify the

cross-linked peptides from the MS/MS spectra and map the interaction sites on the

structures of AcrA and AcrB.

Cross-linking Sample Preparation Analysis

AcrA-AcrB Complex Add Cross-linker (e.g., DSSO) Enzymatic Digestion Enrich Cross-linked Peptides LC-MS/MS Identify Cross-linked Peptides

Click to download full resolution via product page

Figure 5: Cross-linking Mass Spectrometry Workflow.

Conclusion
The in vitro methods described in this document provide a comprehensive toolkit for

characterizing the AcrA-AcrB interaction. A combination of these techniques, from qualitative

assessments with Co-IP and pull-down assays to quantitative measurements with SPR and

ITC, and structural insights from XL-MS, will provide a detailed understanding of this critical

protein-protein interaction. This knowledge is essential for the rational design and development

of novel efflux pump inhibitors to combat multidrug resistance in pathogenic bacteria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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